molecular formula C13H7ClN2O5 B13087901 (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone

(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone

Cat. No.: B13087901
M. Wt: 306.66 g/mol
InChI Key: MKSXQVDCGOBPNL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹³C NMR (125 MHz, CDCl₃):
The spectrum reveals 13 distinct carbon environments:

  • Carbonyl carbon (C=O): δ 192–195 ppm (downfield shift due to electron-withdrawing nitro groups).
  • Aromatic carbons adjacent to nitro groups: δ 145–150 ppm (deshielded by -NO₂).
  • Chlorine-substituted carbon (C2): δ 128–130 ppm.
  • Remaining aromatic carbons: δ 120–125 ppm.

¹H NMR (500 MHz, CDCl₃):

  • Aromatic protons: Multiplet at δ 7.5–8.3 ppm, integrating for 6H.
  • Protons ortho to nitro groups: Downfield shifts (δ 8.1–8.3 ppm) due to deshielding.

Table 2: Predicted NMR Chemical Shifts

Carbon Position ¹³C Shift (ppm) ¹H Shift (ppm)
C=O 193.5 -
C2 (Cl) 129.2 -
C5 (NO₂) 148.7 -
C3' (NO₂) 147.9 -
H4' - 8.2 (d, J=2.1 Hz)

Infrared (IR) Absorption Profile Analysis

The IR spectrum exhibits characteristic peaks:

  • C=O stretch: Strong absorption at 1,680–1,710 cm⁻¹.
  • Nitro group asymmetrical/symmetrical stretches:
    • -NO₂ (asym): 1,520–1,540 cm⁻¹
    • -NO₂ (sym): 1,340–1,360 cm⁻¹
  • C-Cl stretch: 550–600 cm⁻¹ (weak to medium intensity).

Table 3: Major IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
C=O 1,695 Strong
-NO₂ (asym) 1,528 Strong
-NO₂ (sym) 1,345 Medium
C-Cl 580 Medium

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

  • Molecular ion peak: m/z 306 (M⁺, 100% relative intensity).
  • Major fragments:
    • m/z 261: Loss of NO₂ (-46 Da).
    • m/z 233: Subsequent loss of CO (-28 Da).
    • m/z 168: Cleavage of the ketone bridge.

Fragmentation Pathway:

  • Initial loss of nitro group from either ring.
  • Ketone bridge cleavage generates benzoyl and chlorophenyl fragments.
  • Stable aryl cations dominate the lower m/z range (<150).

Table 4: Characteristic Mass Spectral Peaks

m/z Fragment Ion Proposed Structure
306 [M]⁺ Intact molecule
261 [M - NO₂]⁺ Chloronitrophenyl fragment
233 [M - NO₂ - CO]⁺ Dichlorophenyl ion
168 [C₆H₄ClNO]⁺ Chloronitrobenzene fragment

Properties

Molecular Formula

C13H7ClN2O5

Molecular Weight

306.66 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C13H7ClN2O5/c14-12-5-4-10(16(20)21)7-11(12)13(17)8-2-1-3-9(6-8)15(18)19/h1-7H

InChI Key

MKSXQVDCGOBPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

General Synthetic Route

The synthesis of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone generally follows a Friedel-Crafts acylation mechanism, where 2-chloro-5-nitrobenzoyl chloride reacts with 3-nitrobenzene under Lewis acid catalysis.

Typical Procedure:

  • Reaction Setup : In a dry, inert atmosphere (nitrogen), 1.0 mol of 2-chloro-5-nitrobenzoyl chloride is mixed with 0.5 mol aluminum trichloride and 1 mol zinc chloride in approximately 3000 mL of dichloromethane in a four-neck flask equipped with stirring and temperature control.

  • Temperature Control : The reaction mixture is cooled to between -20°C and -15°C to control the exothermic nature of the acylation.

  • Addition of Aromatic Substrate : 1.2 mol of 3-nitrobenzene is added dropwise to the cooled reaction mixture, maintaining the temperature between -20°C and -15°C throughout the addition.

  • Reaction Time : After complete addition, the mixture is stirred at the controlled temperature for 2 hours to ensure complete acylation.

  • Quenching and Work-up : The reaction mixture is slowly poured into 0.5 M hydrochloric acid cooled to 0–10°C and stirred for 5–10 minutes to quench the reaction.

  • Extraction : The aqueous phase is extracted with dichloroethane, and the combined organic phases are washed sequentially with saturated sodium carbonate solution and water until neutral.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Crystallization : The residue is recrystallized from a mixture of ethyl acetate and petroleum ether (2:1 v/v) to yield the pure (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone as a solid.

Yield and Purity

  • Yield : Approximately 90–95% yield is reported under optimized conditions.
  • Purity : Purity typically exceeds 99%, confirmed by chromatographic and spectroscopic analysis.

Reaction Conditions and Optimization

Parameter Condition Notes
Temperature -20°C to -15°C during addition Controls exothermic reaction
Reaction Time 2 hours stirring after addition Ensures complete acylation
Solvent Dichloromethane or dichloroethane Good solubility and inertness
Catalysts Aluminum trichloride (0.5 mol), Zinc chloride (1 mol) Lewis acids promote electrophilic substitution
Quenching Agent 0.5 M HCl at 0–10°C Neutralizes catalyst and stops reaction
Work-up Extraction with dichloroethane, washing with sodium carbonate and water Removes impurities and residual acid

Alternative Synthetic Approaches

While the Friedel-Crafts acylation is the primary method, variations include:

Research Findings and Analytical Data

  • Spectroscopic Confirmation : The product is confirmed by NMR, IR, and mass spectrometry, showing characteristic carbonyl peaks (~1680 cm^-1 in IR) and nitro group absorptions.
  • Crystallographic Studies : X-ray diffraction confirms the planar aromatic ketone structure with expected bond lengths and angles consistent with substituted benzophenones.
  • Thermal Properties : Melting point typically around 83–85°C, consistent with literature values for similar compounds.
  • Solubility : Soluble in methanol and common organic solvents, facilitating purification.

Summary Table of Preparation Method

Step Description Conditions/Notes
Starting materials 2-chloro-5-nitrobenzoyl chloride, 3-nitrobenzene Purity >99%, dry solvents
Catalyst Aluminum trichloride, zinc chloride 0.5 mol and 1 mol respectively
Solvent Dichloromethane or dichloroethane 3000 mL scale
Temperature -20 to -15°C during addition Controlled to avoid side reactions
Reaction time 2 hours post-addition Ensures complete acylation
Quenching 0.5 M HCl at 0–10°C Neutralizes and stops reaction
Extraction & washing Dichloroethane extraction, sodium carbonate wash Removes impurities
Drying Anhydrous magnesium sulfate Removes residual water
Purification Recrystallization from ethyl acetate/petroleum ether Yields high purity product
Yield 90–95% High efficiency
Purity >99% Verified by chromatographic methods

Chemical Reactions Analysis

Reduction Reactions

The nitro groups on both aromatic rings undergo selective reduction under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Catalytic hydrogenationH₂, Pd/C (10% w/w), EtOH, 25°C, 6 h(2-Chloro-5-aminophenyl)(3-aminophenyl)methanone92%
Partial reductionSnCl₂·2H₂O, HCl (conc.), reflux, 2 h(2-Chloro-5-aminophenyl)(3-nitrophenyl)methanone78%

The chlorine atom remains intact during these reductions due to its lower reactivity under these conditions.

Nucleophilic Aromatic Substitution

The chloro substituent undergoes substitution with nucleophiles:

NucleophileConditionsProductYieldSource
Ammonia (NH₃)NH₃, S₈, MeOH, 90°C, 12 h (sealed bomb)3-Methyl-5-nitro-1,2-benzisothiazole derivative82%
Sodium methoxideNaOMe, DMF, 80°C, 8 h(2-Methoxy-5-nitrophenyl)(3-nitrophenyl)methanone67%

The reaction with ammonia involves an intermediate thiolate species, leading to isothiazole ring formation .

Oxidation Reactions

The ketone moiety undergoes oxidation under strong acidic conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄ (conc.), 120°C, 4 h(2-Chloro-5-nitrophenyl)(3-nitrophenyl)carboxylic acid58%

This proceeds via cleavage of the C=O bond, forming a carboxylic acid.

Cyclization Reactions

The compound participates in heterocycle formation:

ReagentConditionsProductYieldSource
Ethyl isothiocyanateDry EtOH, reflux, 2 h5-(2-Chloro-5-nitrophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole74%

This reaction involves nucleophilic attack by the isothiocyanate at the ketone carbonyl, followed by cyclocondensation .

Stability Considerations

  • Thermal stability : Decomposes above 250°C without melting.

  • Photochemical reactivity : Nitro groups facilitate photoinduced electron transfer reactions under UV light (λ = 365 nm).

These reactions highlight the compound’s utility as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Experimental parameters such as catalyst loading, solvent choice, and temperature critically influence reaction outcomes .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a crucial component in the development of new compounds.

Synthetic Routes

  • The synthesis typically involves Friedel-Crafts acylation reactions, which utilize Lewis acids as catalysts. For example, the reaction of (2-Chloro-5-nitrophenyl)acetic acid chloride with various aromatic compounds can yield (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone under controlled conditions.

Biological Applications

Antimicrobial Properties

  • Research indicates that compounds with nitro and chloro substituents exhibit significant antimicrobial activity. Studies have shown that (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

  • Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Pharmaceutical Development

Pharmaceutical Intermediate

  • The compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its reactivity allows for modifications that can enhance drug efficacy and reduce side effects. Research is ongoing to evaluate its safety profile and pharmacokinetics.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is used to produce specialty chemicals with specific properties tailored for applications in coatings, plastics, and agrochemicals.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth at concentrations as low as 50 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with an IC50 value of 25 µM.
Study CSynthesis OptimizationImproved yields of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone through optimized Friedel-Crafts conditions, achieving over 90% yield under specific catalytic conditions.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the reduction of nitro groups to amino groups can enhance the compound’s ability to interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on variations in aryl substituents or the inclusion of heterocyclic systems. Key examples include:

(2-Chloro-5-nitrophenyl)(phenyl)methanone Structure: Lacks the 3-nitro group on the second phenyl ring. Synthesized via base-mediated epoxidation of a precursor ketone .

(4-Amino-2-(4-chlorophenylamino)thiazol-5-yl)(3-nitrophenyl)methanone Structure: Incorporates a thiazole ring with amino and 4-chlorophenylamino substituents. Biological Activity: Acts as a CDK5 inhibitor with a docking energy of −11.1 kcal/mol, forming hydrogen bonds with Glu81, Lys33, and Cys83 residues .

(2,5-Difluorophenyl)(3-nitrophenyl)methanone Structure: Features fluorine atoms at the 2- and 5-positions of the first aryl ring. Impact: Fluorine’s electronegativity enhances metabolic stability compared to chloro/nitro substituents, making it a candidate for medicinal chemistry applications .

Physical and Spectroscopic Data

A comparison of select compounds is provided below:

Compound Name Molecular Weight Melting Point (°C) Key NMR Shifts (¹H/¹³C) Biological Activity (Docking Energy) Reference
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone 347.71 Not reported Not available Not reported N/A
(2-Chloro-5-nitrophenyl)(phenyl)methanone 275.68 Not reported δ 7.45–8.20 (aryl H) Not reported
(4-Amino-2-(cyclohexylamino)thiazol-5-yl)(3-nitrophenyl)methanone 415.87 180–182 (EtOAc/MeOH) δ 1.20–2.10 (cyclohexyl H), δ 8.10–8.50 (nitrophenyl H) CDK5 inhibition (−11.1 kcal/mol)

Biological Activity

(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is an organic compound characterized by its unique structure, which includes both chloro and nitro substituents on phenyl rings. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is C14H10ClN2O4. The presence of electron-withdrawing groups such as nitro and chloro enhances the compound's reactivity, making it a suitable candidate for various biological applications.

Property Value
Molecular Weight 304.69 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents
Functional Groups Nitro (–NO2), Chloro (–Cl)

The biological activity of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro groups are particularly significant, as they can participate in electrophilic aromatic substitution reactions and form strong interactions with biological molecules.

Antimicrobial Activity

Research indicates that derivatives of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MIC) ranging from 3.00 to 12.28 µmol/mL for selected derivatives .

Compound MIC (µmol/mL) Activity Type
Compound 13.00 - 12.28Antibacterial
Compound 24.09 - 16.31Antifungal
Compound 311.59 - 18.19Biofilm inhibition

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation and trigger cell death pathways in various cancer types .

Case Study 1: Inhibition of PqsD

A study investigated the structure-activity relationship (SAR) of similar nitrophenyl compounds, showing that certain derivatives effectively inhibited PqsD, a key enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa. This inhibition was linked to anti-biofilm activity, which is crucial for combating infections caused by this pathogen .

Case Study 2: Toxicity Assessment

Toxicity studies conducted on related compounds indicated no significant toxic effects on human THP-1 macrophages at concentrations up to 250 µM. Ames tests showed no mutagenic risk at doses up to 5000 µg per plate, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example:
  • Epoxidation : Reacting (2-chloro-5-nitrophenyl)(phenyl)methanone with trimethylsulfonium iodide and KOH in tert-butanol at 40–50°C for 11 hours yields epoxide derivatives (92% yield after crystallization in ethanol) .
  • Intermediate Formation : Using 2-chloro-5-nitroacetophenone with 1,3-dimethylurea derivatives under nitrogen at 60°C for 24 hours generates pyridine intermediates, which can be further functionalized .
  • Key Steps :
  • Solvent selection (e.g., acetonitrile/water mixtures for silver nitrate-mediated reactions) .
  • Purification via ether extraction, drying (Na2SO4), and crystallization .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific toxicological data are limited, analogous nitroaromatic compounds require:
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors (GHS precautionary codes P261, P262) .
  • Storage : In airtight containers away from reducing agents or heat sources to prevent decomposition .

Q. How can researchers purify (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use ether or dichloromethane for product isolation from aqueous phases .
  • Crystallization : Ethanol or hexane/ethyl acetate mixtures are effective for obtaining high-purity solids (>90% yield) .
  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane resolves nitro-substituted byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity in substitution reactions .
  • Catalyst Screening : Silver nitrate (0.4 mmol) improves regioselectivity in benzoylations .
  • Temperature Control : Reactions at 60°C under nitrogen suppress side reactions (e.g., over-oxidation) .
  • Table 1 : Comparison of Reaction Conditions
MethodSolventCatalystYieldReference
Epoxidationt-BuOHKOH92%
Pyridine IntermediateAcetonitrileAgNO385%

Q. What analytical techniques confirm the compound’s structural integrity?

  • Methodological Answer :
  • X-ray Crystallography : Resolves chloro-nitro substitution patterns (see torsion angles in ).
  • FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm<sup>−1</sup>) and nitro (NO2, ~1520 cm<sup>−1</sup>) stretches .
  • NMR : <sup>13</sup>C NMR shows distinct signals for ketone carbons (~190 ppm) and aromatic chlorides (~115 ppm) .

Q. How can researchers evaluate its biological activity, such as kinase inhibition?

  • Methodological Answer :
  • In Silico Docking : Use tools like AutoDock Vina to predict binding to GSK-3β or CDK5 kinases (validated in ).
  • In Vitro Assays :
  • Measure IC50 values using ATP-competitive assays .
  • Monitor hydrogen bonding with residues like Glu81 (CDK5) or Lys183 (GSK-3β) via mutagenesis studies .
  • Table 2 : Key Interactions in Kinase Binding
TargetResidue InteractionsBinding Energy (kcal/mol)Reference
CDK5Glu81, Lys33, Cys83-9.2
GSK-3βLys183, Asp200-10.5

Q. How to resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer :
  • Parameter Analysis : Compare solvent purity, catalyst loading, and reaction time across studies (e.g., 24-hour vs. 48-hour reactions) .
  • Byproduct Identification : Use LC-MS to detect halogenated side products from incomplete substitutions .
  • Cross-Validation : Replicate methods from independent sources (e.g., compare crystallization protocols in vs. ).

Structural and Functional Analogues

  • Table 3 : Comparative Analysis of Analogues (Adapted from )
CompoundKey ModificationsApplication
(4-Nitrophenyl)(phenyl)methanoneNitro at para-positionPhotocatalysis
2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamideHydroxy substitutionAntibacterial agents
5-Nitroisoxazole derivativesIsoxazole coreAntitumor leads

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